molecular formula C10H9BrF2O3 B12335773 Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Cat. No.: B12335773
M. Wt: 295.08 g/mol
InChI Key: POBXNPMSBYGNMX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is a halogenated benzoate ester with the molecular formula C₁₀H₉BrF₂O₃ and a molecular weight of 295.04 g/mol. This compound features a bromine atom at the 5-position, an ethoxy group at the 4-position, and fluorine atoms at the 2- and 3-positions on the benzene ring. Its ester functional group (methyl) makes it a derivative of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid, which is used in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals. Notably, commercial availability of this compound has been discontinued across all quantities, as reported by CymitQuimica .

Properties

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.08 g/mol

IUPAC Name

methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

InChI

InChI=1S/C10H9BrF2O3/c1-3-16-9-6(11)4-5(10(14)15-2)7(12)8(9)13/h4H,3H2,1-2H3

InChI Key

POBXNPMSBYGNMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves the direct esterification of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted at reflux temperatures (65–80°C) for 6–12 hours. This approach achieves moderate yields (65–75%) but requires careful control of water removal to shift equilibrium toward ester formation. Azeotropic distillation with toluene or molecular sieves is often employed to enhance efficiency.

Notably, the electron-withdrawing effects of the bromine and fluorine substituents reduce the nucleophilicity of the carboxylic acid, necessitating prolonged reaction times compared to simpler benzoate esters. Kinetic studies suggest that the ethoxy group at the para position marginally enhances reactivity by donating electron density through resonance, partially counteracting the deactivating effects of halogens.

Thionyl Chloride-Mediated Acid Chloride Formation

A higher-yielding alternative (85–93%) involves converting the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) before methanol quenching. The reaction proceeds in two stages:

  • Acid Chloride Synthesis : 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid reacts with excess SOCl₂ (molar ratio 1:2–5) under reflux (70–80°C) for 2–4 hours in the presence of catalytic DMF (0.5–1 mol%). DMF activates the thionyl chloride, accelerating chloride displacement.
  • Methanol Quenching : The crude acid chloride is dissolved in dichloromethane (DCM) and treated with methanol at low temperatures (−25 to 0°C) to prevent exothermic side reactions.

This method’s superiority lies in its tolerance to moisture and avoidance of equilibrium limitations. However, handling SOCl₂ requires stringent safety protocols due to its corrosive and toxic nature.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification typically employs recrystallization from ethanol-water mixtures (3:1 v/v), achieving ≥99% purity. The compound’s low solubility in cold ethanol (<2 mg/mL at 4°C) allows efficient recovery of crystalline product.

Chromatographic Methods

Flash chromatography on silica gel (petroleum ether:ethyl acetate = 9:1) resolves residual starting material and di-ester byproducts. HPLC analysis (C18 column, acetonitrile-water mobile phase) confirms purity, with retention times correlating to logP values influenced by fluorine’s electronegativity.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Acid-Catalyzed Esterification H₂SO₄, reflux, 12h 65–75% Simple setup Equilibrium-limited, moderate yield
SOCl₂-Mediated Route SOCl₂, DMF, reflux; MeOH, −25°C 85–93% High yield, moisture-tolerant Hazardous reagents, multi-step
SNAr Displacement Cs₂CO₃, DMF, 80°C (hypothetical) N/A Functional group versatility Requires pre-activation, untested

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

(a) Methyl 4-cyano-2,3-difluorobenzoate

  • Molecular Formula: C₉H₅F₂NO₂
  • Molecular Weight : 197.14 g/mol
  • Key Properties : Boiling point: 305.7±42.0°C ; Density: 1.35±0.1 g/cm³ .
  • Comparison: The cyano group (electron-withdrawing) increases polarity compared to the bromo-ethoxy substituents in the target compound. This results in a higher boiling point and density. However, the absence of bromine reduces molecular weight by ~98 g/mol.

(b) Methyl 4-amino-2,3-difluorobenzoate

  • Molecular Formula: C₈H₇F₂NO₂
  • Molecular Weight : 187.14 g/mol
  • Key Properties : Melting point: 136–140°C ; Storage: 2–8°C ; Safety: Xi (irritant) .
  • Comparison: The amino group (electron-donating) enhances solubility in polar solvents. The lower molecular weight and solid state at room temperature contrast with the liquid or semi-solid nature of brominated analogs.

(c) 5-Bromo-4-ethoxy-2,3-difluorobenzoic Acid (Precursor)

  • Molecular Formula : C₉H₇BrF₂O₃
  • Molecular Weight : 281.02 g/mol
  • Key Properties : Purity: 97% ; Hazards: H315/H319/H335 (skin/eye/respiratory irritation) .
  • Comparison : Esterification reduces acidity and volatility. The carboxylic acid form has higher reactivity in condensation reactions but requires stringent storage (2–8°C).

(d) Ethyl 5-chloro-2-fluoro-4-methoxybenzoate

  • Molecular Formula : C₁₀H₁₀ClFO₃ (estimated)
  • Key Comparison : Substitution of bromo with chloro and ethoxy with methoxy reduces molecular weight and alters lipophilicity. Chlorine’s lower electronegativity compared to bromine may slow down nucleophilic substitution reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Physical Properties Safety Profile
Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate C₁₀H₉BrF₂O₃ 295.04 Not reported (discontinued) Likely H315/H319/H335*
Methyl 4-cyano-2,3-difluorobenzoate C₉H₅F₂NO₂ 197.14 Boiling point: 305.7°C; Density: 1.35 g/cm³ H302 (oral toxicity)
Methyl 4-amino-2,3-difluorobenzoate C₈H₇F₂NO₂ 187.14 Melting point: 136–140°C Xi (irritant)
5-Bromo-4-ethoxy-2,3-difluorobenzoic acid C₉H₇BrF₂O₃ 281.02 Purity: 97%; Storage: 2–8°C H315/H319/H335

*Inferred from precursor acid’s hazards .

Research Implications

  • Synthetic Utility : The bromine and ethoxy groups in this compound make it a candidate for palladium-catalyzed coupling reactions, though its discontinued status limits accessibility .
  • Safety Considerations : Halogenated benzoates generally require careful handling due to irritant properties, as seen in their carboxylic acid precursors .
  • Trends in Stability : Ethoxy-substituted esters exhibit greater hydrolytic stability than methoxy analogs, a critical factor in prodrug design .

Biological Activity

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10BrF2O2
  • Molecular Weight : 299.09 g/mol

The structure features a benzene ring with bromine, ethoxy, and difluoro substituents, which contribute to its unique chemical properties and reactivity.

While the specific mechanisms of action for this compound are not fully elucidated, it is believed that the compound interacts with various biological targets, including enzymes and receptors. The presence of halogen substituents can enhance its binding affinity to these targets, potentially influencing biochemical pathways relevant to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The specific pathways involved in its anticancer activity remain an area for further investigation.

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes involved in disease processes. For example, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine synthesis pathway in certain pathogens like Plasmodium falciparum, the malaria parasite .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus25 µg/mL
    Escherichia coli50 µg/mL
  • Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
    A549 (Lung Cancer)25
  • Enzyme Inhibition : The compound was tested for its inhibitory effects on DHODH:
    • IC50 : Approximately 12 µM
    • This inhibition could provide a basis for developing new treatments for malaria and other diseases where DHODH plays a critical role.

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